molecular formula C23H26N2O2 B2479094 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1286719-85-4

1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2479094
CAS No.: 1286719-85-4
M. Wt: 362.473
InChI Key: MUSKHGIQTWKLNC-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic urea derivative intended for research and development purposes. This compound features a naphthalen-1-ylmethyl group and a hydroxy-substituted phenylbutyl chain, a structural motif found in various bioactive molecules. Urea derivatives are of significant interest in medicinal chemistry and chemical biology, often investigated for their potential as enzyme inhibitors or receptor modulators due to their capacity for hydrogen bonding. Researchers can utilize this compound as a building block or intermediate in the synthesis of more complex molecules, or as a standard in analytical method development. The structure suggests potential for application in early-stage discovery research, including high-throughput screening campaigns and structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Prior to use, researchers should consult relevant, up-to-date scientific literature for handling and application specifics. The buyer assumes all responsibility for determining the suitability of this product for their intended research purpose.

Properties

IUPAC Name

1-(2-hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-23(27,15-14-18-8-3-2-4-9-18)17-25-22(26)24-16-20-12-7-11-19-10-5-6-13-21(19)20/h2-13,27H,14-17H2,1H3,(H2,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSKHGIQTWKLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)NCC2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea typically involves the following steps:

    Formation of the hydroxy-substituted butyl chain: This can be achieved through the reaction of a suitable alkene with a hydroxy-containing reagent under acidic or basic conditions.

    Attachment of the phenyl ring: This step might involve a Friedel-Crafts alkylation reaction where the hydroxy-substituted butyl chain is reacted with benzene in the presence of a Lewis acid catalyst.

    Formation of the urea group: The hydroxy-substituted butyl chain with the phenyl ring can be reacted with an isocyanate to form the urea linkage.

    Attachment of the naphthylmethyl group: This can be achieved through a nucleophilic substitution reaction where the urea compound is reacted with a naphthylmethyl halide.

Industrial Production Methods

Industrial production of such compounds typically involves large-scale reactions using similar synthetic routes but optimized for yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The urea group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl and naphthyl groups can undergo electrophilic aromatic substitution reactions with halogens, nitro groups, or sulfonic acids.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Amines.

    Substitution products: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex organic molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and urea groups could form hydrogen bonds with target proteins, while the aromatic rings might engage in π-π interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Urea Derivatives

Key structural analogs include:

1-[1-(2,4-Dichlorophenyl)ethyl]-3-(1-naphthyl)urea ()

  • Substituents : A 2,4-dichlorophenyl group and a 1-naphthyl group .
  • This substitution may enhance membrane permeability but reduce aqueous solubility .

1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea ()

  • Substituents : A 2-methoxyphenyl group and a naphthalen-2-yl group .
  • The naphthalen-2-yl substitution alters steric and electronic profiles compared to the naphthalen-1-ylmethyl group in the target compound .

Naphthalenesulfonyloxy-Substituted Ureas ()

  • Examples include N,N'-[2-(1-naphthalenesulfonyloxy)phenyl]-N'-(3-(1-naphthalenesulfonyloxy)phenyl]urea.
  • Key differences : Sulfonyloxy groups introduce strong polar and acidic characteristics, diverging significantly from the hydroxy-methyl and naphthalenylmethyl groups in the target compound. These derivatives are more likely to act as protease inhibitors due to their sulfonate reactivity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea C₂₉H₃₂N₂O₂ 440.58 2-Hydroxy-2-methyl-4-phenylbutyl, naphthalen-1-ylmethyl Enhanced H-bonding, moderate lipophilicity
1-[1-(2,4-Dichlorophenyl)ethyl]-3-(1-naphthyl)urea C₁₉H₁₅Cl₂N₂O 365.24 2,4-Dichlorophenyl, 1-naphthyl High lipophilicity, halogen bonding
1-(2-Methoxyphenyl)-3-naphthalen-2-ylurea C₁₈H₁₆N₂O₂ 292.33 2-Methoxyphenyl, naphthalen-2-yl Improved solubility, π-stacking capability

Table 2: Substituent Effects on Properties

Substituent Type Electron Effects Solubility Impact Biological Interaction Potential
2-Hydroxy-2-methyl-4-phenylbutyl Electron-donating (hydroxy) Moderate (polar group) H-bond donor/acceptor
2,4-Dichlorophenyl Electron-withdrawing Low (lipophilic) Halogen bonding, membrane penetration
2-Methoxyphenyl Electron-donating High (polarizable group) π-π interactions

Discussion of Substituent Effects

  • Hydroxy vs. Chloro/Methoxy Groups : The hydroxy group in the target compound balances polarity and H-bonding, whereas chloro substituents () prioritize lipophilicity and halogen bonding. Methoxy groups () favor solubility and aromatic interactions.
  • Naphthalenylmethyl vs.

Notes

  • Limitations : Specific biological data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence; comparisons are structurally inferred.

Biological Activity

1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(naphthalen-1-ylmethyl)urea, with the CAS number 1286719-85-4, is an organic compound that exhibits unique structural features conducive to various biological activities. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N2O2C_{23}H_{26}N_{2}O_{2} with a molecular weight of 362.5 g/mol. The compound consists of a hydroxy-substituted butyl chain, a phenyl ring, and a naphthylmethyl group, which can influence its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC23H26N2O2
Molecular Weight362.5 g/mol
CAS Number1286719-85-4

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The presence of hydroxy and urea groups allows for hydrogen bonding with target proteins, while the aromatic rings may engage in π-π interactions, enhancing binding affinity and specificity.

Pharmacological Effects

Research indicates that this compound exhibits potential pharmacological effects, including:

  • Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
  • Antitumor Properties : Preliminary studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cell lines.

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that the compound reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent. This effect was attributed to its ability to inhibit NF-kB signaling pathways.
  • Antitumor Activity : In a controlled experiment involving human cancer cell lines, treatment with varying concentrations of the compound led to significant reductions in cell viability, particularly in breast and colon cancer cells. The IC50 values were recorded at approximately 15 µM for breast cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(phenylmethyl)ureaSimilar urea structure without naphthalen groupModerate anti-inflammatory effects
1-(2-Hydroxy-2-methyl-4-pentylbutyl)-3-(naphthalen-1-ylyl)ureaLonger alkyl chainEnhanced lipophilicity; reduced solubility

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